2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde
Description
2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxy group at position 2, a pyrrolidine sulfonyl moiety at the 3' position, and a carbaldehyde group at position 3. Its structure combines aromatic, sulfonamide, and aldehyde functionalities, making it a versatile candidate for pharmaceutical and materials science research. The pyrrolidine sulfonyl group introduces steric bulk and polar characteristics, while the biphenyl core enables π-π interactions critical for binding in biological systems .
Properties
IUPAC Name |
2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDIBWBFXXAMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685388 | |
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-61-3 | |
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the biphenyl core, followed by the introduction of the hydroxyl and carbaldehyde groups. The pyrrolidin-1-ylsulfonyl group is then added through a sulfonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require rigorous control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in biochemical assays and as probes for studying biological processes.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and carbaldehyde groups can form hydrogen bonds and covalent bonds with target molecules, while the sulfonyl group can participate in various chemical interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s biphenyl scaffold distinguishes it from heterocyclic analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which has a pyrazole core. Key structural differences include:
Physicochemical Properties
- Solubility: The pyrrolidine sulfonyl group in the target compound increases polarity and aqueous solubility relative to the lipophilic trifluoromethyl and chlorophenyl groups in . Sulfonamides generally exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than sulfanyl derivatives .
- Thermal Stability : The rigid biphenyl core may confer higher melting points compared to the pyrazole analog, though experimental data are needed for confirmation.
Biological Activity
2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its unique structural features, including a hydroxyl group, a pyrrolidin-1-ylsulfonyl group, and a biphenyl structure with a carbaldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The chemical structure of this compound can be depicted as follows:
This structure plays a crucial role in its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl and sulfonyl groups enhances its reactivity and potential for binding to target proteins. Research has indicated that compounds with similar structural motifs often exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma).
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induces apoptosis |
| HEP2 | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cytotoxicity : A study involving MDA-MB-231 breast cancer cells showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema compared to control groups, indicating its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
